

T-26c selectivity over other MMPs verification

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Compound Focus: T-26c

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Selectivity and Potency Profile of T-26c

The table below summarizes the key quantitative data for **T-26c**'s activity against MMP-13 and its selectivity over related enzymes.

Target	Potency (IC ₅₀ or Ki)	Selectivity Fold-Change (vs. MMP-13)	Assay Type
MMP-13	6.75 - 6.9 pM [1] [2] [3]	-	Cell-free assay [1] [2]
MMP-2	18 nM [4]	>2,600-fold [1] [2] [3]	Cell-free assay [4]
MMP-10	160 nM [4]	>2,600-fold [1] [2] [3]	Cell-free assay [4]
MMP-3	600 nM [4]	>2,600-fold [1] [2] [3]	Cell-free assay [4]
MMP-8	780 nM [4]	>2,600-fold [1] [2] [3]	Cell-free assay [4]
MMP-1, -7, -9, -14, TACE	>10,000 nM [4]	>1,400,000-fold [4]	Cell-free assay [4]

This exceptional selectivity is attributed to **T-26c**'s unique mechanism of action. Unlike early, non-selective MMP inhibitors that act as zinc-binding groups, **T-26c** is a **noncompetitive inhibitor** that binds to an **exosite**

(the S1' subsite) outside the active zinc-containing catalytic domain [5]. This allows it to achieve high specificity for MMP-13's unique protein structure [5].

Key Experimental Protocols for Verification

For researchers aiming to verify the activity and selectivity of **T-26c** in their own systems, the following key methodologies from the literature can serve as a guide.

MMP Enzymatic Activity Assay

This cell-free assay is used to determine IC₅₀ values and selectivity against various MMPs [1] [5].

- **Key Steps:**
 - **Activation:** Pre-incubate pro-MMPs (e.g., MMP-1, 2, 3, 7, 8, 9, 13) with 1 mM aminophenylmercuric acetate (APMA) in assay buffer at 37°C for 2-18 hours to activate them [1].
 - **Reaction:** Perform the inhibition assay in a buffer containing the activated enzymes and a fluorescent peptide substrate in the presence of various concentrations of **T-26c** [1].
 - **Detection:** After incubation at 37°C for 40 minutes, terminate the reaction with EDTA. Measure the increase in fluorescence [1].
 - **Calculation:** Calculate enzyme activity and fit the data to determine IC₅₀ values [1].

Bovine Nasal Cartilage Explant Assay

This cell-based assay models the cartilage-protective effects of **T-26c**, relevant for osteoarthritis research [1] [6].

- **Key Steps:**
 - **Preparation:** Slice bovine nasal septum cartilage into small cubes (approx. 1 mm³) and maintain them in culture medium [1].
 - **Stimulation & Treatment:** Culture the cartilage explants in a medium supplemented with 10 ng/mL IL-1 β and 50 ng/mL oncostatin M to stimulate collagen degradation, in the presence or absence of **T-26c** [1].
 - **Incubation & Sampling:** Incubate for up to two weeks, harvesting and replacing the supernatant with fresh medium and compounds every 7 days [1].

- **Analysis:** At the end of the culture, digest the remaining cartilage with papain. Measure hydroxyproline release in the media as a marker of collagen degradation [1].

Frequently Asked Questions (FAQs)

Q1: What is the evidence that T-26c is selective and not a pan-MMP inhibitor? A1: The selectivity is demonstrated by its sub-nanomolar potency against MMP-13 coupled with very weak activity against a wide panel of other MMPs and related metalloenzymes (see table above). For example, its activity against MMP-1, -7, -9, and -14 is over a million times weaker than for MMP-13 [4]. This profile has been confirmed in multiple independent studies [1] [2] [3].

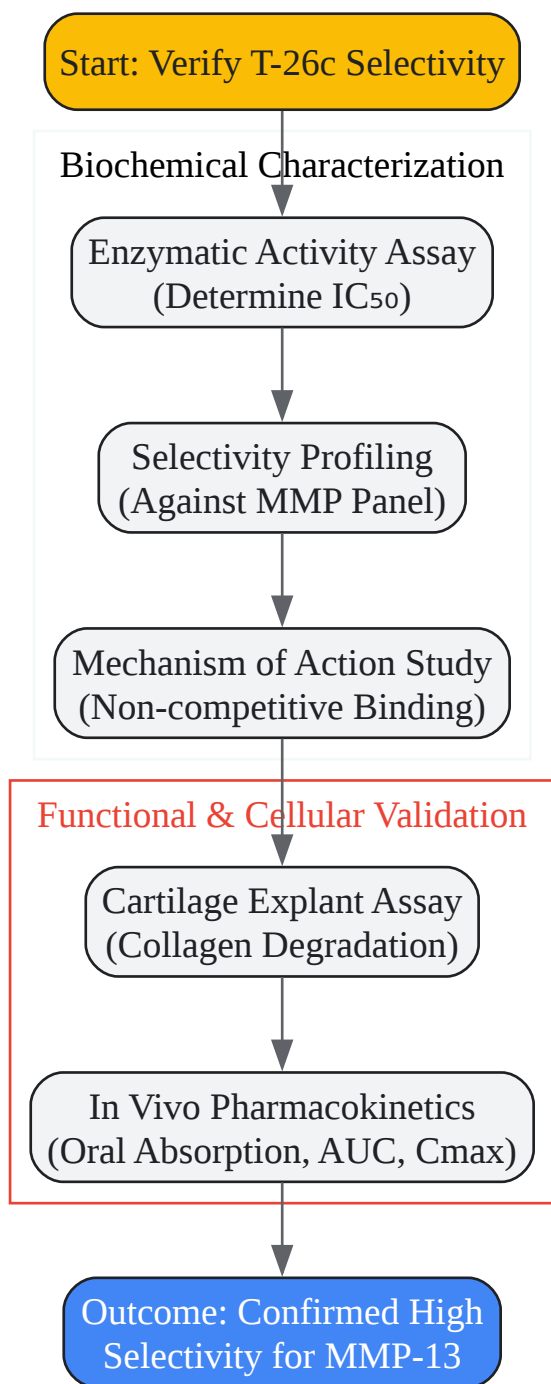
Q2: Has the binding mode of T-26c been structurally characterized? A2: Yes, the mechanism is well-established. Co-crystallization studies have confirmed that **T-26c** acts as a noncompetitive inhibitor, binding to the S1' specificity pocket of MMP-13 (exosite binding) rather than chelating the catalytic zinc ion. This structural data is available under PDB ID **3WV1** [3] [4].

Q3: What are the recommended solvent and storage conditions for T-26c? A3:

- **Solubility:** **T-26c** is soluble in DMSO (e.g., 10-40 mg/mL) [1] [6] [3]. It is insoluble in water and ethanol [2].
- **Storage:** The powder should be stored at -20°C for long-term stability (e.g., 3 years) [1] [2] [3].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for verifying **T-26c**'s selectivity, from initial biochemical assays to functional validation in disease-relevant models.



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